
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a 4-(p-acetoxyphenyl)-1-butyl group attached to the imidazole ring, and it is commonly used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the 4-(p-acetoxyphenyl)-1-butyl Group: The 4-(p-acetoxyphenyl)-1-butyl group can be introduced through a Friedel-Crafts acylation reaction, where the imidazole ring is reacted with 4-(p-acetoxyphenyl)-1-butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds.
科学的研究の応用
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: A five-membered ring with sulfur and nitrogen atoms, used in similar applications.
Uniqueness
Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(p-acetoxyphenyl)-1-butyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in various research fields.
特性
CAS番号 |
40405-73-0 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC名 |
[4-(1-butylimidazol-4-yl)phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-3-4-9-17-10-15(16-11-17)13-5-7-14(8-6-13)19-12(2)18;/h5-8,10-11H,3-4,9H2,1-2H3;1H |
InChIキー |
HREKPCHZCTXQJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


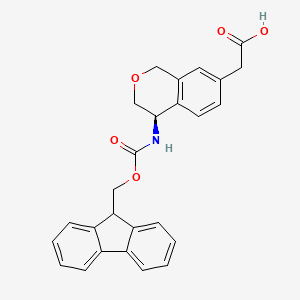
![8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B12949350.png)
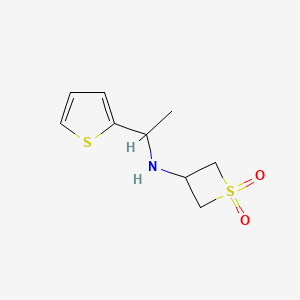

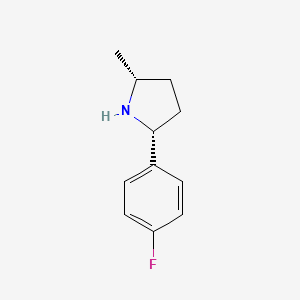
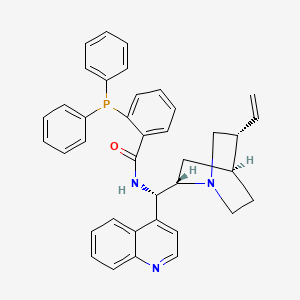
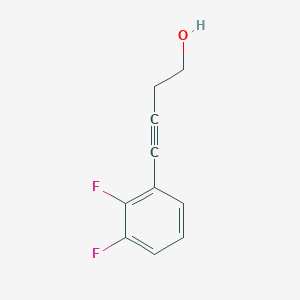
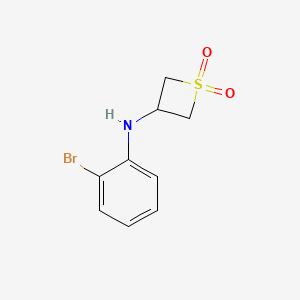
![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)
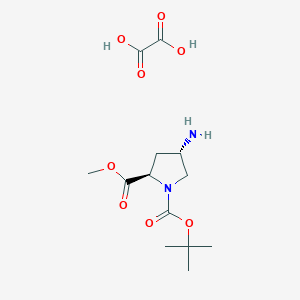
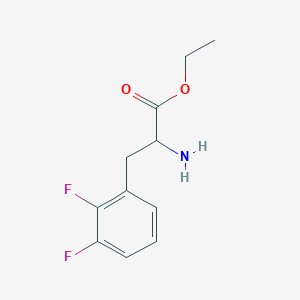


![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
